Cloruro de 2-(difluorometil)-N-hidroxisonicotinimidilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

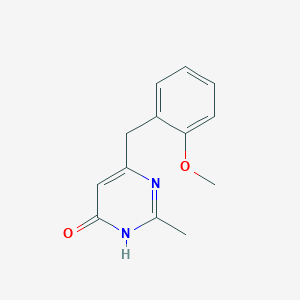

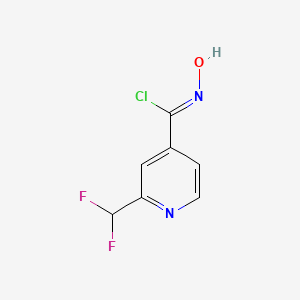

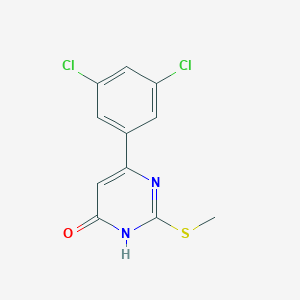

“2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride” is a complex organic compound. The name suggests that it contains a difluoromethyl group (-CF2H), a hydroxy group (-OH), and a chloride group (-Cl). The “isonicotinimidoyl” part of the name suggests that it may be derived from isonicotinic acid, a derivative of niacin or vitamin B3 .

Aplicaciones Científicas De Investigación

Aplicaciones fotocatalíticas

El compuesto puede utilizarse en procesos fotocatalíticos para introducir grupos difluorometil en diversos sustratos. Esto puede ser particularmente útil en la síntesis de éteres de vinilo de biarilo, que tienen aplicaciones en ciencia de materiales y productos farmacéuticos .

Funcionalización en etapas tardías

Podría servir como reactivo para la difluorometilación en etapas tardías, permitiendo la modificación de moléculas complejas sin alterar sus grupos funcionales existentes. Esto es crucial en el desarrollo de fármacos para ajustar finamente las propiedades farmacológicas .

Funcionalización de heterociclos

El compuesto podría estar involucrado en la difluorometilación de heterociclos, que son estructuras que se encuentran en muchas moléculas biológicamente activas. Mejorar estas estructuras con átomos de flúor puede mejorar su actividad biológica y estabilidad .

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is thought to bind to the heme group of cytochrome P450 enzymes, preventing them from catalyzing their normal reactions. Additionally, it is believed to interact with various proteins, such as transcription factors and DNA-binding proteins, to regulate their activity.

Biochemical and Physiological Effects

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to interact with various proteins, such as transcription factors and DNA-binding proteins, to regulate their activity. Additionally, it has been shown to have an inhibitory effect on the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is toxic and can be hazardous if not handled properly. Additionally, it is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide (DMSO), before use.

Direcciones Futuras

The potential future directions for the use of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride(DFMINHCl) in scientific research are numerous. One potential future direction is the development of new drugs and therapeutic agents that target cytochrome P450 enzymes and other proteins. Additionally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes. Finally, it could be used to study the effects of various drugs and pharmaceutical compounds on biochemical and physiological processes.

Propiedades

IUPAC Name |

(4Z)-2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H/b12-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRROJVWLMWHSW-SDQBBNPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1/C(=N/O)/Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)